molecular formula C7H5ClF3N B2379642 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine CAS No. 1643463-02-8

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B2379642
CAS No.: 1643463-02-8
M. Wt: 195.57
InChI Key: JKJLXZAGEBEQCF-UHFFFAOYSA-N
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Description

The compound 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative. It is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the reaction of a chlorinated pyridine derivative with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The final product is purified using techniques such as distillation or crystallization to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine: undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Catalysts such as palladium or nickel are employed along with suitable ligands and solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cc1ccnc(Br)c1C(F)(F)F: A brominated analog with similar properties but different reactivity.

    Cc1ccnc(I)c1C(F)(F)F: An iodinated analog with unique chemical behavior.

    Cc1ccnc(Cl)c1C(F)(F)Cl: A compound with two trifluoromethyl groups, offering different chemical properties.

Uniqueness

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine: is unique due to its specific combination of a chlorine atom and a trifluoromethyl group attached to a pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-4-methyl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJLXZAGEBEQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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